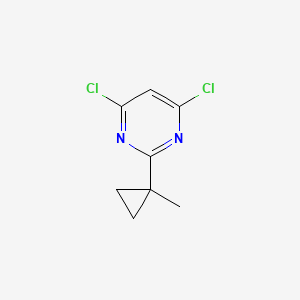![molecular formula C21H18N2O3 B2519449 1-([2,2'-联呋喃]-5-基甲基)-3-(萘-1-基甲基)脲 CAS No. 2034253-12-6](/img/structure/B2519449.png)
1-([2,2'-联呋喃]-5-基甲基)-3-(萘-1-基甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound characterized by the presence of bifuran and naphthalene moieties linked through a urea functional group
科学研究应用
1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
准备方法
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of bifuran and naphthalene derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, resulting in the formation of bifuran and naphthalene derivatives.
作用机制
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The bifuran and naphthalene moieties may facilitate binding to hydrophobic pockets within proteins, while the urea group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar compounds to 1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea include:
1-methyl-1-(naphthalen-2-ylmethyl)urea: This compound shares the naphthalene and urea moieties but lacks the bifuran group, which may result in different chemical and biological properties.
N-methyl-1-naphthalenemethylamine hydrochloride: While structurally related, this compound has a different functional group (amine) and may exhibit distinct reactivity and applications.
属性
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-13-16-7-3-6-15-5-1-2-8-18(15)16)23-14-17-10-11-20(26-17)19-9-4-12-25-19/h1-12H,13-14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOZQPVTAAEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
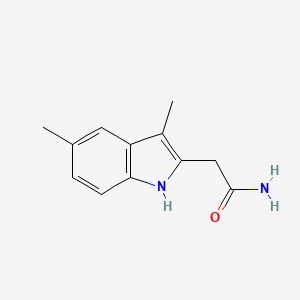
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)

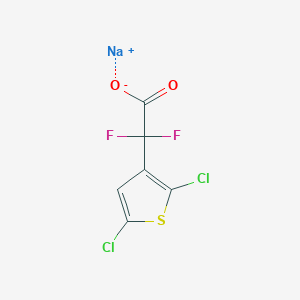
![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)
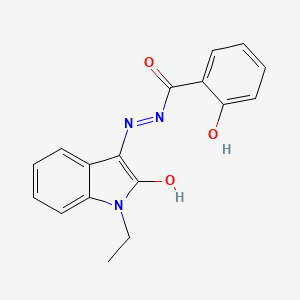
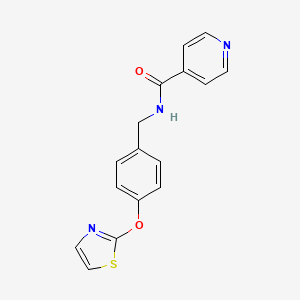
![8-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2519380.png)
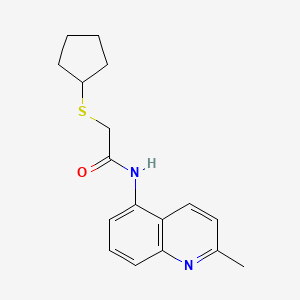
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2519383.png)
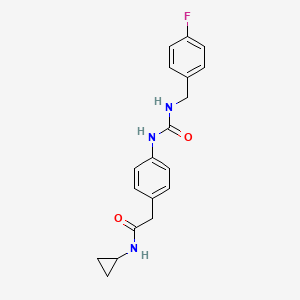
![N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2519385.png)
![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)
